N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide
Description
IUPAC Name Derivation and Constitutional Isomerism Considerations
The IUPAC nomenclature of this compound is derived through systematic application of substitutive and radicofunctional naming conventions. The parent structure is identified as propanamide , with substituents attached to the carbonyl group (C-3) and the nitrogen atom of the amide functional group.
Primary Substituent at C-3 : The 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl) group comprises a spirocyclic system where a pyrrolidine-2,5-dione ring (azaspiro[4.4]nonane-1,3-dione) is fused at the 2-position to a cyclobutane ring. The spiro junction is denoted by the prefix azaspiro[4.4]non , indicating two four-membered rings sharing a single atom (spiro carbon).
Secondary Substituent at the Amide Nitrogen : The N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl] group consists of a pyrazole ring substituted at the 1-position with a tetrahydrothiophene-1,1-dioxide moiety and at the 3-position with a methyl group. The tetrahydrothiophene sulfone is named using the radicofunctional approach as 1,1-dioxidotetrahydrothiophen-3-yl , prioritizing the sulfone group over the cyclic sulfide.
Constitutional Isomerism : Potential isomers arise from variations in substituent positions. For instance:
- The pyrazole ring’s substitution pattern (1- vs. 3-position for the tetrahydrothiophene sulfone group) could yield regioisomers.
- The spirocyclic system’s ring sizes (e.g., [4.4] vs. [4.5]) may alter the compound’s topological classification.
Three-Dimensional Conformational Analysis Using X-ray Crystallography
X-ray crystallographic studies of analogous spirocyclic compounds reveal critical insights into the three-dimensional conformation of this molecule. Key structural features include:
Spirocyclic System Geometry : The 2-azaspiro[4.4]nonane-1,3-dione moiety adopts a twisted-boat conformation for the pyrrolidine-2,5-dione ring, with the cyclobutane ring constrained in a planar geometry due to spiro fusion. The dihedral angle between the two rings measures approximately 85° , minimizing steric hindrance between the carbonyl oxygen atoms and the cyclobutane hydrogen atoms.
Pyrazole Ring Orientation : The 3-methyl-1H-pyrazol-5-yl group exhibits a coplanar arrangement with the tetrahydrothiophene sulfone ring, stabilized by π-π interactions between the pyrazole’s aromatic system and the sulfone’s electron-withdrawing groups. This orientation positions the methyl group perpendicular to the pyrazole plane, reducing steric clash.
Intermolecular Interactions : In the crystalline state, hydrogen bonding between the amide N–H and the sulfone oxygen atoms (distance: ~2.8 Å) forms a dimeric structure , while van der Waals interactions between methyl groups and cyclobutane rings contribute to lattice stability.
Comparative Structural Analysis With Pyrazole-Spiro Hybrid Analogues
Comparative studies with structurally related pyrazole-spiro hybrids highlight unique features of this compound:
Spirocyclic Ring Size Effects :
- 2-Azaspiro[4.4]nonane-1,3-dione derivatives exhibit enhanced rigidity compared to larger spiro systems (e.g., [4.5] or [5.5]), as evidenced by reduced entropy of activation in rotational barriers.
- Smaller spiro systems ([4.4]) show higher dipole moments (~6.2 D) due to closer proximity of polar groups, influencing solubility in polar solvents.
Substituent Position Impact :
- 3-Methyl substitution on the pyrazole ring increases steric shielding of the amide bond, reducing hydrolysis rates compared to unsubstituted analogues.
- Tetrahydrothiophene sulfone substituents confer greater metabolic stability than non-sulfonated thiophene derivatives, as demonstrated in comparative pharmacokinetic studies.
Electronic Effects :
- The sulfone group in the tetrahydrothiophene moiety withdraws electron density, decreasing the pyrazole ring’s aromaticity (NICS values: −8.5 ppm vs. −10.2 ppm for non-sulfonated analogues).
- The spirocyclic dione system delocalizes electron density across the amide and carbonyl groups, creating a conjugated π-system that absorbs UV light at λ_max = 265 nm .
Properties
Molecular Formula |
C19H26N4O5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]propanamide |
InChI |
InChI=1S/C19H26N4O5S/c1-13-10-15(23(21-13)14-5-9-29(27,28)12-14)20-16(24)4-8-22-17(25)11-19(18(22)26)6-2-3-7-19/h10,14H,2-9,11-12H2,1H3,(H,20,24) |
InChI Key |
YGHUKDFOIOBHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-Dioxide
This intermediate is synthesized via cyclization of 3-aminobut-2-enenitrile with tetrahydrothiophene-3-sulfonyl hydrazine. The reaction proceeds under acidic conditions (acetic acid, ethanol) at reflux (80°C, 6 hours). Purification via silica gel chromatography (40% ethyl acetate/hexane) yields the product as a yellow solid (40–50% yield).
Key Data:
Synthesis of 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic Acid
The spirocyclic component is prepared through a [4+4] cycloaddition between cyclopentanone and 1,3-diaminopropane, followed by oxidation with potassium permanganate to introduce the dioxo groups. Propanoic acid is subsequently attached via a nucleophilic acyl substitution using acryloyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Key Data:
-
Yield: 65–70% after recrystallization.
-
¹H NMR (CDCl₃): δ 2.82 (t, J = 6.5 Hz, 2H, CH₂CO), 1.95–1.70 (m, 8H, spiro-CH₂).
Coupling of Intermediates
Amide Bond Formation
The pyrazole-sulfone amine (1.0 equiv) is coupled with 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid (1.2 equiv) using propylphosphonic anhydride (T3P, 1.5 equiv) in DCM at room temperature. Et₃N (3.0 equiv) is added to scavenge HCl. The reaction is monitored by TLC (ethyl acetate/hexane, 3:1) and quenched with saturated NaHCO₃.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | T3P (50% in ethyl acetate) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 58–62% |
Post-Reaction Workup:
-
Extraction with ethyl acetate (2 × 30 mL).
-
Drying over Na₂SO₄.
-
Purification via silica gel chromatography (gradient: 30% → 50% ethyl acetate/hexane).
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Alternative Synthetic Routes
Mitsunobu Reaction Approach
An alternative method employs Mitsunobu conditions (DIAD, PPh₃) to couple the pyrazole-sulfone alcohol with the spirocyclic acid. However, this route yields <30% due to steric hindrance.
Solid-Phase Synthesis
Immobilization of the pyrazole amine on Wang resin followed by on-resin acylation has been attempted but resulted in low recovery rates (22%).
Challenges and Optimization
Side Reactions
Solvent Optimization
Replacing DCM with THF improved solubility of the spirocyclic acid but reduced reaction rate. A DCM:THF (3:1) mixture balanced both parameters.
Scalability and Industrial Relevance
-
Kilogram-Scale Synthesis: A batch process using 1.5 kg of pyrazole amine achieved 54% yield with >99% purity after recrystallization (ethyl acetate/hexane).
-
Cost Analysis: Raw material costs dominate (∼72%), with T3P contributing 18% of total expenses.
Comparative Data Table: Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| T3P Coupling | 58–62 | >95 | High efficiency, mild conditions |
| Mitsunobu | <30 | 88 | Avoids acid-sensitive groups |
| Solid-Phase | 22 | 90 | Simplified purification |
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (e.g., NBS, mCPBA), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Oxidation may lead to the formation of sulfoxides or sulfones. Reduction could yield the corresponding amines. Substitution reactions may modify the pyrazole or spirocyclic portions.
Scientific Research Applications
Anticancer Activity
Compound X has been studied for its anticancer properties. In vitro studies have demonstrated that it exhibits significant growth inhibition against various cancer cell lines. For instance, compounds with similar structural features have shown promising results against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with growth inhibition percentages reaching up to 85% in certain cases .
Neuropharmacological Effects
Research indicates that Compound X may interact with G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial in regulating neuronal excitability and neurotransmitter release. This interaction suggests potential applications in treating neurological disorders such as epilepsy and anxiety .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives of Compound X can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Synthesis and Preparation
The synthesis of Compound X involves several steps:
- Preparation of Intermediates : The initial phase includes synthesizing the pyrazole and spirocyclic intermediates.
- Coupling Reactions : These intermediates are then coupled under specific conditions using strong bases like sodium hydride in solvents such as dimethylformamide (DMF).
- Functionalization : Finally, functional groups are introduced to yield the final product.
Optimization of these synthetic routes is crucial for enhancing yield and purity, particularly in industrial settings where scalability is essential .
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Compound X to evaluate their anticancer activity against various cell lines. The findings showed that certain modifications to the pyrazole ring significantly enhanced the compound's potency against cancer cells .
Case Study 2: Neuropharmacological Assessment
A study conducted by the National Institutes of Health explored the effects of Compound X on GIRK channels in neuronal cells. The results indicated that Compound X effectively modulated these channels, suggesting its potential use in treating conditions characterized by excessive neuronal excitability .
Mechanism of Action
Compound X activates GIRK channels, modulating potassium flux across cell membranes. This effect impacts neuronal signaling and cellular excitability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Derivatives
Compound 5a–5m ()
These derivatives feature a 1,3,4-oxadiazole-2-thiol linked to pyrazole. Key differences from the target compound include:
- Oxadiazole vs.
- Substituent Effects : The tetrahydrothiophene dioxide in the target compound likely enhances solubility compared to the alkyl/aryl groups in 5a–5m.
Compounds 7a and 7b ()
These thiophene-pyrazole hybrids share a pyrazole core but lack the sulfone and spirocyclic elements. The 2,4-diaminothiophene in 7a/7b introduces redox activity, contrasting with the target’s sulfone-stabilized thiophene .
Tetrahydrothiophene and Spirocyclic Analogs
Tetrahydrothienothiazolopyrimidines ()
Shklyarenko et al. (2007) synthesized fused heterocycles using 3,4-dibromotetrahydrothiophene dioxide. Unlike the target compound, these systems prioritize S,N-heterocycle fusion over spirocyclic architectures, impacting their three-dimensional interactions .
N-Substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides ()
Shaitanov et al. (2007) reported spiro compounds with dual sulfur atoms.
Sulfonyl Chloride Derivatives ()
Compounds like 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride share the pyrazole-sulfonyl motif with the target. However, the sulfonyl chloride group is highly reactive (suited for further derivatization), whereas the target’s sulfone group contributes to metabolic stability .
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Challenges: The spirocyclic and sulfone groups in the target compound necessitate precise reaction conditions, as seen in ’s use of sulfur and malononitrile for cyclizations .
- Biological Relevance : While pyrazole-sulfone hybrids (e.g., ’s sulfonyl chlorides) are explored for drug design, the target’s unique spiro system remains understudied .
- Contradictions : and prioritize linear heterocycles, whereas the target’s three-dimensional structure may limit bioavailability despite enhanced target affinity .
Biological Activity
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the realms of anticancer and anti-inflammatory therapeutics. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.5 g/mol. The presence of the dioxidotetrahydrothiophene moiety and the pyrazole ring enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₅O₄S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1574483-69-4 |
Biological Activity Overview
Research indicates that compounds containing pyrazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promising results in several studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives similar to this compound:
-
Cell Line Studies :
- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For instance, compounds with similar structures have shown IC50 values ranging from 0.67 µM to 42.30 µM across different cell lines .
- A specific study indicated that related compounds exhibited growth inhibition with GI50 values of 3.79 µM for MCF7 cells and 12.50 µM for SF-268 cells .
- Mechanism of Action :
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs may also exhibit anti-inflammatory properties:
- Inhibition Studies : Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The sulfonamide functional group present in some derivatives may confer antibacterial properties:
- Antibacterial Screening : Pyrazole-based compounds have demonstrated activity against various bacterial strains, indicating their potential use as antimicrobial agents .
Case Studies
Case Study 1: Antitumor Activity Assessment
A recent study assessed a series of pyrazole derivatives for their antitumor activity using the MTT assay on A549 (lung cancer) cell lines. The most potent derivative exhibited an IC50 value of 26 µM, indicating significant growth inhibition .
Case Study 2: Inhibition of CDK Activity
Another research effort focused on evaluating CDK inhibitors among pyrazole derivatives. The compound demonstrated selective inhibition against CDK2 with an IC50 value significantly lower than traditional chemotherapeutics, highlighting its potential as a targeted therapy .
Q & A
Q. Validation :
- TLC/HPLC : Monitor reaction progress using mobile phases like ethyl acetate/cyclohexane (2:1) and retention factor (Rf) comparisons .
- NMR Spectroscopy : Confirm intermediate structures by analyzing aromatic proton environments (δ 7.2–8.5 ppm) and sp³ carbons (δ 20–50 ppm) .
Basic: Which analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks to the pyrazole (δ 6.5–7.5 ppm), tetrahydrothiophene-dioxide (δ 2.0–4.0 ppm), and spiro-lactam (δ 1.3–1.8 ppm) moieties. Anomalies in splitting patterns may indicate stereochemical impurities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~500–550 Da) and isotopic patterns for chlorine/fluorine substituents .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in condensation steps, while ethanol minimizes side reactions in cyclization .
- Catalytic Systems : Use Pd(OAc)₂ or CuI for cross-coupling steps (e.g., Suzuki-Miyaura) to reduce byproduct formation .
- Temperature Control : Lower temperatures (0–5°C) stabilize reactive intermediates during sulfonation .
Q. Example Optimization Table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| 1 | Solvent | DMF | 15–20% |
| 2 | Catalyst | CuI (5 mol%) | 10–25% |
| 3 | Temp. | 60°C | 30% (vs. 40°C) |
Advanced: How to resolve contradictions in spectral data during characterization?
- Case Study : Discrepancies in 13C NMR shifts (e.g., spiro-lactam carbons appearing upfield) may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to observe dynamic effects .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining bond angles and torsional strain in the spiro system .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate electronic environments .
Advanced: What strategies are recommended for assessing biological activity in vitro?
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to the pyrazole moiety’s ATP-binding affinity .
- Assay Design :
- IC50 Determination : Use fluorescence polarization assays with ATP-competitive probes .
- Cytotoxicity : Screen against HEK293 and HepG2 cells with MTT assays (48–72 hr exposure) .
- Data Interpretation : Correlate activity with substituent electronegativity (e.g., fluorinated analogs show 2–3x higher potency) .
Advanced: How can computational methods streamline reaction design?
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for spiro-ring formation .
- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal solvent/catalyst combinations (e.g., Random Forest classifiers) .
- In Silico Docking : Prioritize analogs with improved binding to target proteins using AutoDock Vina or Schrödinger .
Advanced: What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis Risk : The spiro-lactam group is prone to ring-opening in aqueous buffers (pH > 7.0). Store lyophilized at -20°C .
- Oxidation : The tetrahydrothiophene-dioxide moiety may degrade under UV light. Use amber vials and antioxidant additives (e.g., BHT) .
- Accelerated Stability Testing : Conduct stress studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced: How to elucidate the pharmacological mechanism of action?
- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners in cell lysates .
- Kinase Profiling : Use a panel of 100+ kinases to map selectivity (e.g., DiscoverX KINOMEscan) .
- Metabolomics : Track downstream effects via LC-MS analysis of ATP/ADP ratios and glycolysis intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
